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Abstract

3-Hydroxypyridine-2-carboxaldehyde (3-HPC) is a heterocyclic compound of significant
interest due to its structural motifs—a pyridine ring, a hydroxyl group, and an aldehyde group—
which make it a versatile precursor in medicinal chemistry and materials science. Its potential
for intramolecular hydrogen bonding and tautomerism governs its reactivity, conformation, and
spectroscopic properties. This guide provides an in-depth technical framework for performing
guantum chemical calculations on 3-HPC, offering a robust, validated protocol from initial
structure preparation to the analysis of complex molecular properties. By grounding theoretical
choices in practical application, this document serves as a comprehensive resource for
researchers aiming to leverage computational chemistry for the accurate prediction of
molecular behavior, thereby accelerating discovery and development pipelines.

Introduction: The Significance of 3-
Hydroxypyridine-2-carboxaldehyde (3-HPC)

3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4) is a solid, dark brown compound with
a molecular weight of 123.11 g/mol .[1][2][3] Its structure is characterized by a pyridine ring
functionalized with a hydroxyl group at position 3 and a carboxaldehyde group at position 2.
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This specific arrangement facilitates a strong intramolecular hydrogen bond (IMHB) between
the hydroxyl hydrogen and the aldehyde oxygen. The presence and strength of this IMHB,
along with the potential for keto-enol tautomerism, are critical determinants of the molecule's
chemical and physical properties.[4][5]

For drug development professionals, understanding these nuances is paramount. The three-
dimensional structure, electronic properties, and reactivity profile dictate how 3-HPC and its
derivatives will interact with biological targets.[6][7] Quantum chemical calculations provide a
powerful, non-empirical lens through which to investigate these characteristics at the sub-
atomic level, offering predictive insights that can guide synthesis and testing.

This guide is structured to walk the researcher through a complete computational workflow,
emphasizing not just the "how" but the "why" behind each methodological choice.

The Computational Workflow: A Validated Approach

A successful computational study relies on a logical and self-validating sequence of
calculations. Each step builds upon the last, ensuring that the final results are both accurate
and physically meaningful.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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